REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([CH:14]=[CH:15][C:16]([OH:18])=[O:17])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[CH3:23][C:24]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([CH:14]=[CH:15][C:16]([O:18][CH2:23][CH3:24])=[O:17])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1
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Name
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|
Quantity
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6 g
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Type
|
reactant
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Smiles
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COC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Name
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3-[4-(4-methylphenoxy)benzoyl]acrylic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |